molecular formula C10H5ClF3N3O2 B1599668 1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 438450-39-6

1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1599668
M. Wt: 291.61 g/mol
InChI Key: CCXJCKFHRYPKEP-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CPTFP) is a novel compound that has been gaining attention in recent years due to its potential applications in a variety of scientific fields. It is a small molecule that has been found to exhibit a range of interesting properties, including the ability to act as a catalyst in certain reactions and to interact with proteins. CPTFP is also known to have a wide range of biological activities, including being an inhibitor of certain enzymes.

Scientific Research Applications

Synthesis and Structural Analysis

  • 1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and its derivatives are key intermediates in synthesizing various pyrazole compounds. Their synthesis often involves multi-step reactions such as cyclization, bromination, hydrolysis, and oxidation (Tan Hai-jun, 2009).
  • These compounds have been characterized using techniques like NMR, IR spectroscopy, HRMS analyses, and X-ray diffraction. For example, studies have focused on understanding their molecular structure and comparing them to density-functional-theory (DFT) calculations (Li-qun Shen et al., 2012).

Biological Activities

  • Some derivatives of this chemical have shown potential biological activities, such as insecticidal and fungicidal properties. For instance, certain synthesized compounds exhibited significant growth inhibitory rates against specific fungi, indicating their potential as fungicidal leading structures for further investigation (Yan Zhang et al., 2019).
  • Additionally, some compounds derived from 1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid have been evaluated for their anti-cancer activities. Research has focused on synthesizing and studying their cytotoxic effects against various cancer cell lines (Yanhui Qiao et al., 2021).

Optical and Electronic Properties

  • Research on novel pyrazole derivatives, including those derived from the specified chemical, has explored their optical properties. For instance, studies on the fluorescence spectral characteristics and molecular orbital correlation to absorption properties have been conducted (Yan-qing Ge et al., 2014).
  • In the field of organic light-emitting diodes (OLEDs), derivatives of this compound have been used as phosphors for efficient and mechanoluminescent OLEDs. These studies are significant in advancing OLED technology and understanding the role of such chemicals in electronic applications (Li-min Huang et al., 2013).

properties

IUPAC Name

2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N3O2/c11-5-2-1-3-15-8(5)17-6(9(18)19)4-7(16-17)10(12,13)14/h1-4H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXJCKFHRYPKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464513
Record name 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

CAS RN

438450-39-6
Record name 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 15 g of 3-chloro-2-(3-trifluoromethyl-1H-pyrazol-1-yl)pyridine and 150 ml of tetrahydrofuran was added dropwise 39 ml of a 2.0 mol/L lithium diisopropylamide solution in heptane/tetrahydrofuran/ethylbenzene at −78° C., and then stirred at −78° C. for 15 minutes. Carbon dioxide was introduced into the mixture at such a rate that the inner temperature was retained at −60° C. or lower. After the mixture turned yellow, it was further stirred at −78° C. for 10 minutes. After the temperature of the reaction mixture was allowed to rise to room temperature, 200 ml of water and 200 ml of hexane were poured. The aqueous layer was adjusted to pH 10-12 by an addition of a 2N aqueous sodium hydroxide solution and then layers were separated. The organic layer was extracted with a 0.5N aqueous sodium hydroxide solution. The aqueous layers were combined, washed with diethyl ether, adjusted to around pH 3 by an addition of 2N hydrochloric acid, and then extracted with methyl tert-butyl ether three times. The organic layers were combined, washed with an aqueous saturated sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure to obtain 16.08 g of 1-(3-chloro-2-pyridinyl)-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid of the formula:
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
heptane tetrahydrofuran ethylbenzene
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solvent
Reaction Step Two
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reactant
Reaction Step Three
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Reaction Step Four
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200 mL
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Reaction Step Five
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200 mL
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Reaction Step Five

Synthesis routes and methods II

Procedure details

Potassium hydroxide (0.5 g, 85%, 2.28 mmol) in water (1 mL) was added to ethyl 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (i.e. the product of Step D) (0.66 g, 2.07 mmol) in ethanol (3 mL). After about 30 minutes, the solvent was removed under reduced pressure, and the mixture was dissolved in water (40 mL). The solution was washed with ethyl acetate (20 mL). The aqueous layer was acidified with concentrated hydrochloric acid and was extracted with ethyl acetate (3×20 mL). The combined extracts were dried and evaporated to give the product as a solid (0.53 g, 93% yield), m.p. 178–179° C. (after crystallization from hexanes-ethyl acetate).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
ethyl 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
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reactant
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[Compound]
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1 mL
Type
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Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods III

Procedure details

Potassium hydroxide (0.5 g, 85%, 2.28 mmol) in water (1 mL) was added to ethyl 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (i.e. the product of Step D) (0.66 g, 2.07 mmol) in ethanol (3 mL). After about 30 minutes, the solvent was removed under reduced pressure, and the mixture was dissolved in water (40 mL). The solution was washed with ethyl acetate (20 mL). The aqueous layer was acidified with concentrated hydrochloric acid and was extracted with ethyl acetate (3×20 mL). The combined extracts were dried and evaporated to give the product, as a solid (0.53 g, 93% yield), m.p. 178-179° C. (after crystallization from hexane-ethyl acetate).
Name
hexane ethyl acetate
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0 (± 1) mol
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reactant
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0.5 g
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reactant
Reaction Step Two
Name
ethyl 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Type
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Reaction Step Two
Name
Quantity
1 mL
Type
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Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Yield
93%

Synthesis routes and methods IV

Procedure details

Potassium hydroxide (0.5 g, 85%, 2.28 mmol) in water (1 mL) was added to ethyl 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (i.e. the product of Step D) (0.66 g, 2.07 mmol) in ethanol (3 mL). After about 30 minutes, the solvent was removed under reduced pressure, and the mixture was dissolved in water (40 mL). The solution was washed with ethyl acetate (20 mL). The aqueous layer was acidified with concentrated hydrochloric acid and was extracted with ethyl acetate (3×20 mL). The combined extracts were dried and evaporated to give the product as a solid (0.53 g, 93% yield), m.p. 178-179° C. (after crystallization from hexanes-ethyl acetate).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
ethyl 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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product
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1 mL
Type
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3 mL
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Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
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1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
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1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
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1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
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1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Citations

For This Compound
1
Citations
JF Zhang, JY Xu, BL Wang, YX Li… - Journal of agricultural …, 2012 - ACS Publications
Two series of anthranilic diamides containing acylthiourea and acylurea linkers were designed and synthesized, with changed length and flexibility of the linkers to compare to known …
Number of citations: 121 pubs.acs.org

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